Product packaging for 4-Bromobenzene-1,2-diamine(Cat. No.:CAS No. 1575-37-7)

4-Bromobenzene-1,2-diamine

Cat. No.: B031645
CAS No.: 1575-37-7
M. Wt: 187.04 g/mol
InChI Key: WIHHVKUARKTSBU-UHFFFAOYSA-N
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Description

4-Bromobenzene-1,2-diamine is a highly valuable aromatic diamine building block in organic synthesis and medicinal chemistry research. Its primary research utility stems from the presence of both highly reactive amine groups and a bromine substituent, which allow for sequential and orthogonal functionalization. This compound is extensively employed as a key precursor in the synthesis of benzimidazole derivatives, particularly 5-bromobenzimidazoles, which are privileged scaffolds in drug discovery for targeting various enzymes and receptors. The bromine atom at the 4-position facilitates further structural elaboration via cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig animations, enabling the introduction of diverse aryl, heteroaryl, and amino groups to create complex molecular libraries. Researchers utilize this compound in the development of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds, as well as in materials science for constructing organic ligands in coordination chemistry and metal-organic frameworks (MOFs). The mechanism of action for its derived compounds is highly target-dependent; for instance, benzimidazole-based molecules often act by mimicking purines, allowing them to interact with ATP-binding sites or DNA, leading to enzyme inhibition or disruption of cellular processes. This diamine's versatility makes it an indispensable reagent for constructing complex nitrogen-containing heterocycles with tailored electronic and steric properties, accelerating innovation in chemical biology and materials research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2 B031645 4-Bromobenzene-1,2-diamine CAS No. 1575-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobenzene-1,2-diamine
Source PubChem
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InChI

InChI=1S/C6H7BrN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WIHHVKUARKTSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80314531
Record name 4-bromobenzene-1,2-diamine
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Molecular Weight

187.04 g/mol
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CAS No.

1575-37-7
Record name 4-Bromo-1,2-benzenediamine
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Record name 1,2-Diamino-4-bromobenzene
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Record name 4-bromobenzene-1,2-diamine
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Record name 4-bromobenzene-1,2-diamine
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Record name 1,2-Diamino-4-bromobenzene
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Synthetic Methodologies and Mechanistic Investigations of 4 Bromobenzene 1,2 Diamine

Established Synthetic Routes to 4-Bromobenzene-1,2-diamine

Several methods have been developed for the synthesis of this compound, ranging from traditional multi-step procedures to more modern, environmentally benign approaches.

Synthesis from 1,2-diaminobenzene via Acetylation, Bromination, and Alkaline Hydrolysis

A well-established and common route to synthesize this compound begins with 1,2-diaminobenzene (also known as o-phenylenediamine). chemicalbook.comottokemi.com This multi-step process involves protection of the amine groups, followed by bromination and subsequent deprotection.

The typical procedure is as follows:

Acetylation: The amino groups of 1,2-diaminobenzene are first protected by reacting them with an acetylating agent, such as acetic anhydride (B1165640), often in a solvent like glacial acetic acid. google.com This step is crucial as it moderates the high reactivity of the amino groups, preventing unwanted side reactions and polybromination. The resulting intermediate is an N,N'-diacetyl derivative.

Bromination: The diacetylated intermediate is then subjected to bromination. The acetyl groups are ortho-, para-directing activators, and due to steric hindrance at the ortho positions, the bromine atom is selectively introduced at the para position to one of the acetylamino groups.

Alkaline Hydrolysis: The final step involves the removal of the acetyl protecting groups. This is typically achieved through alkaline hydrolysis, for example, by heating the 4-bromo-diacetyl intermediate with an aqueous solution of a strong base like sodium hydroxide (B78521) in a solvent such as methanol. google.com This regenerates the diamine functionality, yielding the final product, this compound.

This classical three-step synthesis is a reliable method for obtaining the desired product. chemicalbook.comottokemi.com

Bromination of 1,2-diaminobenzene using Sodium Bromide and Hydrogen Peroxide in Acetic Acid and Acetic Anhydride

A more modern and environmentally conscious approach avoids the direct use of hazardous liquid bromine. google.compatsnap.com This method utilizes sodium bromide and hydrogen peroxide as the brominating system. google.com The synthesis involves two main stages:

Acylation and Bromination: 1,2-diaminobenzene is first dissolved in a mixture of glacial acetic acid and acetic anhydride. This serves to protect the amino groups through diacetylation. google.compatsnap.com After the initial acylation, sodium bromide is added to the mixture. Subsequently, 30% hydrogen peroxide is added dropwise. This combination generates the brominating agent in situ. The reaction is typically conducted at a controlled temperature, for instance, around 50°C, to yield 4-bromo-o-phenyl diacetyl amide. google.com

Hydrolysis: The resulting 4-bromo-o-phenyl diacetyl amide is then hydrolyzed, often using a solution of sodium hydroxide in methanol, to yield this compound. google.com

This method is considered safer, more environmentally friendly, and offers high regioselectivity and efficient use of the bromine atom compared to methods using elemental bromine. google.compatsnap.com

StepReagentsSolvent/ConditionsIntermediate/ProductPurity/Yield
Acylation 1,2-diaminobenzene, Acetic AnhydrideGlacial Acetic Acid, 50°C4-bromo-o-phenyl diacetyl amide-
Bromination Sodium Bromide, 30% Hydrogen PeroxideRoom temperature to 50°C4-bromo-o-phenyl diacetyl amide98.5% Purity
Hydrolysis Sodium HydroxideMethanol/Water, 90°CThis compound97.1% Purity

Table 1: Summary of the synthesis of this compound using the NaBr/H₂O₂ method, based on patent data. google.com

Other Conventional and Advanced Synthetic Approaches

Another common synthetic pathway to this compound involves the reduction of a nitroaniline precursor.

Reduction of 4-Bromo-2-nitroaniline: This method starts with 4-Bromo-2-nitroaniline. The nitro group is reduced to an amino group to form the target 1,2-diamine. Several reducing agents can be employed for this transformation:

Stannous chloride (SnCl₂): A widely used method involves dissolving 4-Bromo-2-nitroaniline in a solvent like anhydrous ethanol and then adding stannous chloride. The mixture is typically heated to reflux to complete the reduction. This method has been reported to yield the product in high purity (e.g., 94%). chemicalbook.com

Iron Powder: Catalytic hydrogenation is another option, although it can sometimes lead to the removal of the bromine atom (hydrodebromination). researchgate.net A common alternative is the use of iron powder in an acidic medium, such as a mixture of methanol and acetic acid. researchgate.net This classical Bechamp reduction is effective for converting aromatic nitro compounds to anilines.

Advanced synthetic methods in diamine synthesis often focus on catalytic approaches. For instance, copper-catalyzed reductive couplings have been developed for the enantioselective preparation of vicinal diamines, though specific application to this exact compound is not widely detailed. nih.gov Similarly, palladium-catalyzed diamination of unactivated alkenes represents a modern strategy for creating diamine structures. organic-chemistry.org

Mechanistic Studies of this compound Formation Reactions

Understanding the mechanisms of these synthetic routes is key to optimizing reaction conditions and improving yields.

Elucidation of Reaction Pathways and Transition States

The synthesis of this compound from 1,2-diaminobenzene via acetylation and bromination is a classic example of electrophilic aromatic substitution .

Role of Acetylation: The two amino groups on the benzene (B151609) ring are powerful activating groups, making the ring highly susceptible to electrophilic attack. Direct bromination would likely lead to over-bromination and a mixture of products. Acetylation converts the amino groups (-NH₂) into acetylamino groups (-NHCOCH₃). While still activating and ortho-, para-directing, the acetylamino groups are less activating than amino groups, which allows for more controlled, monosubstitution.

Bromination Pathway: The electrophile, typically Br⁺ (or a species that delivers it), is directed to the positions ortho and para to the acetylamino groups. The position para to one of the groups (and meta to the other) is sterically accessible and electronically favored, leading to the selective formation of the 4-bromo isomer.

In the method using sodium bromide and hydrogen peroxide, H₂O₂ acts as an oxidant. It oxidizes the bromide ion (Br⁻) from NaBr to generate a brominating agent. nih.gov The reaction likely produces hypobromous acid (HOBr) or elemental bromine (Br₂) in situ, which then acts as the electrophile in the aromatic substitution reaction. nih.govrsc.org

Role of Substituent Effects on Reaction Selectivity and Efficiency

In the synthesis of substituted aromatic compounds like this compound, the nature of the substituents already present on the benzene ring profoundly influences the outcome of subsequent reactions. These effects can be broadly categorized into two areas: reactivity (efficiency) and orientation of substitution (selectivity). lumenlearning.comlibretexts.orglibretexts.org

Reaction Selectivity (Regioselectivity)

The primary synthetic route to this compound often involves the electrophilic bromination of 1,2-diaminobenzene (o-phenylenediamine). The two amino (-NH₂) groups on the ring are strong activating groups and are ortho-, para-directors. This means they direct incoming electrophiles, such as a bromine cation (Br⁺), to the positions ortho and para relative to themselves.

In the case of 1,2-diaminobenzene, the directing effects of the two amino groups are reinforcing. The position para to the C1-amino group is the C4 position, and the position para to the C2-amino group is the C5 position. Both of these positions are strongly activated, making them the most likely sites for electrophilic attack. This inherent electronic preference is the primary reason for the high regioselectivity observed in the formation of the 4-bromo isomer over other potential isomers.

To prevent over-reaction (polybromination) and potential oxidation of the sensitive amino groups, a common strategy involves the temporary protection of the amino groups via acetylation. The resulting N,N'-(1,2-phenylene)diacetamide still directs substitution to the 4- and 5-positions, but the activating effect is moderated, allowing for a more controlled monosubstitution. Following bromination, the acetyl groups are removed by hydrolysis to yield the final product.

Reaction Efficiency

Substituents also dictate the rate of reaction. Activating groups, which donate electron density to the aromatic ring, increase the ring's nucleophilicity and accelerate the rate of electrophilic aromatic substitution. lumenlearning.com Conversely, deactivating groups withdraw electron density, making the ring less nucleophilic and slowing the reaction down. lumenlearning.comlibretexts.org

The amino groups of 1,2-diaminobenzene are potent activating groups, making the ring significantly more reactive than benzene itself. For instance, an -OH group, which is comparable in activating strength to -NH₂, can make a benzene ring about 1,000 times more reactive in nitration reactions. libretexts.orglibretexts.org This high level of activation ensures that the bromination of 1,2-diaminobenzene or its derivatives proceeds with high efficiency, often leading to high yields under mild conditions.

The table below summarizes the characteristics of substituents relevant to the synthesis of this compound.

Substituent GroupEffect on ReactivityDirecting Effect
-NH₂, -NHR (Amino)Strongly ActivatingOrtho, Para
-NHCOCH₃ (Amido)Moderately ActivatingOrtho, Para
-Br, -Cl, -I (Halogen)DeactivatingOrtho, Para
-NO₂ (Nitro)Strongly DeactivatingMeta

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances, improve energy efficiency, and reduce waste. jocpr.comjocpr.com These principles have been applied to develop more sustainable synthetic routes for this compound.

A significant advancement in the green synthesis of this compound involves replacing hazardous reagents with safer alternatives. Traditional bromination methods often employ liquid bromine (Br₂), which is highly toxic, corrosive, and volatile.

An environmentally benign protocol has been developed that utilizes a combination of sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) as the brominating agent. google.com This method typically involves a three-step process:

Protection: 1,2-Diaminobenzene is first reacted with acetic anhydride to form the more stable N,N'-(1,2-phenylene)diacetamide.

Bromination: The protected intermediate is then brominated in acetic acid using sodium bromide and hydrogen peroxide. This in-situ generation of the electrophilic bromine species is safer and easier to handle than using elemental bromine.

Hydrolysis: The resulting 4-bromo-N,N'-(1,2-phenylene)diacetamide is hydrolyzed, typically using an aqueous base like sodium hydroxide, to yield the final this compound. google.com

This approach is inherently safer, reduces the risks associated with transportation and handling of hazardous materials, and is more environmentally friendly as the primary byproduct of hydrogen peroxide is water. google.com

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comjocpr.comprimescholars.com A higher atom economy signifies a more sustainable process with less waste generation.

The synthesis of this compound can be evaluated using this metric. Let's compare the atom economy of the key bromination step in a traditional versus a green protocol.

Traditional Bromination (using Br₂): C₁₀H₁₂N₂O₂ + Br₂ → C₁₀H₁₁BrN₂O₂ + HBr (N,N'-(1,2-phenylene)diacetamide)

The following table compares the theoretical atom economy for these two bromination reactions.

ProtocolReactantsTotal Reactant Mass (g/mol)Product Mass (g/mol)Atom Economy (%)
Traditional (Br₂)C₁₀H₁₂N₂O₂ + Br₂192.21 + 159.81 = 352.02271.1177.0%
Green (NaBr/H₂O₂)C₁₀H₁₂N₂O₂ + NaBr + H₂O₂192.21 + 102.89 + 34.01 = 329.11271.1182.4%

The green protocol using sodium bromide and hydrogen peroxide demonstrates a higher atom economy. This is because the atoms from the reagents are more efficiently incorporated into the final product and the byproducts (NaOH, H₂O) have lower molecular weights than the hydrobromic acid (HBr) generated in the traditional method. This improved efficiency directly translates to a reduction in chemical waste.

Reagents: As discussed, the substitution of liquid bromine with the solid salt sodium bromide and aqueous hydrogen peroxide represents a major improvement. google.com Hydrogen peroxide is an ideal "green" oxidant because its primary byproduct is water.

Solvents: The synthesis often utilizes acetic acid as a solvent. Acetic acid is generally considered a more sustainable solvent than halogenated hydrocarbons (e.g., dichloromethane) or other volatile organic compounds due to its biodegradability. The subsequent hydrolysis step may use alcohols like methanol or ethanol, which are also biodegradable. google.comchemicalbook.com For purification, recrystallization from a solvent like tert-butyl methyl ether might be employed. google.com While solvents are generally not included in atom economy calculations, minimizing their use and selecting less hazardous options are key aspects of green chemistry. csus.edu

Advanced Reactivity and Derivatization of 4 Bromobenzene 1,2 Diamine

Synthesis of Heterocyclic Compounds

The ortho-diamine structure is a key feature that makes 4-Bromobenzene-1,2-diamine an excellent starting material for synthesizing fused heterocyclic systems.

Quinoxalines, which contain a benzene (B151609) ring fused to a pyrazine ring, are an important class of compounds with diverse biological activities. researchgate.net this compound is a common precursor for these molecules. For example, it is used in the synthesis of fluorescent dipolar quinoxaline derivatives, which have potential applications as emissive and electron-transport materials in electronic devices. chemicalbook.comchemdad.comsigmaaldrich.com Furthermore, it serves as a key raw material in the synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, which is an essential intermediate for the anticancer drug Erdafitinib. researchgate.netsmolecule.com

This compound is also utilized in the synthesis of phenazine-based compounds. Specifically, it can be reacted with phenanthrene-9,10-dione in refluxing acetic acid to produce 11-bromodibenzo[a,c]phenazine. frontiersin.org This intermediate is a building block for more complex phenazine derivatives that are investigated for their unique electronic properties. These derivatives are used to create materials exhibiting thermally activated delayed fluorescence (TADF), which are of significant interest for use in highly efficient organic light-emitting diodes (OLEDs). sci-hub.sefrontiersin.org

Role in Materials Science

The utility of this compound extends into materials science, where it functions as a monomer for creating advanced organic materials. The quinoxaline and phenazine derivatives synthesized from this compound are valued for their electronic properties. chemicalbook.comsci-hub.se Quinoxaline-based materials have been developed for use as electron-transport layers and fluorescent emitters in organic electronics. chemdad.comsigmaaldrich.com The dibenzo[a,c]phenazine derivatives have been incorporated into solution-processable TADF materials, which are critical for the next generation of displays and lighting. sci-hub.sefrontiersin.org Additionally, this compound has been identified as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com

Use as a Building Block in Organic Synthesis

Beyond specific applications in heterocycle synthesis, this compound is a versatile building block for a broader range of organic compounds. cymitquimica.com It is listed as an important intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.comchemdad.com Its dual reactivity, stemming from the nucleophilic diamine and the reactive bromo-substituent, allows for sequential and site-selective modifications. A notable example is its use in the synthesis of 6-bromo-2-methylbenzimidazole, another valuable heterocyclic intermediate. chemicalbook.comsigmaaldrich.com This flexibility makes it a fundamental component in the toolbox of synthetic organic chemists for constructing complex molecular architectures. cymitquimica.com

Spectroscopic and Computational Characterization of 4 Bromobenzene 1,2 Diamine and Its Derivatives

In the synthesis of Benzimidazoles

4-Bromobenzene-1,2-diamine is a key precursor in the synthesis of brominated benzimidazoles, which are important scaffolds in medicinal chemistry. cymitquimica.com For example, it is used to produce 5-Bromo-1H-benzimidazole. chemicalbook.comchemicalbook.com This reaction involves the cyclocondensation of this compound with a suitable one-carbon synthon. In one documented procedure, it is reacted with trimethyl orthoformate in dimethylformamide (DMF) with a catalytic amount of hydrochloric acid to yield the benzimidazole ring system. chemicalbook.com The bromine atom remains on the benzene (B151609) ring, providing a handle for further chemical modifications. The compound is also used to synthesize related structures like 5-Bromo-1-methyl-1H-benzo[d]imidazole and 6-bromo-2-methylbenzimidazole. ottokemi.comlookchem.com

In the synthesis of Quinoxalines

Quinoxaline derivatives are a class of compounds with significant applications in materials science and as intermediates for pharmaceuticals. researchgate.net this compound serves as the diamine component in the synthesis of these heterocycles. It reacts with 1,2-dicarbonyl compounds to form the quinoxaline ring.

A notable application is in the synthesis of a key intermediate for the drug Erdafitinib. researchgate.netsmolecule.com In this process, this compound is reacted with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one, using a catalyst like triethylene diamine (DABCO) in a solvent such as tetrahydrofuran, to produce 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. researchgate.netsmolecule.com It is also a precursor for creating fluorescent dipolar quinoxaline derivatives that have potential as emissive and electron-transport materials in electronic devices. chemicalbook.comchemdad.comottokemi.com

In the synthesis of Phenazines

Phenazines are another class of nitrogen-containing heterocyclic compounds whose synthesis can utilize this compound. For instance, it is listed as a preparation product for 2,7-Dibromophenazine, indicating its role as a starting material in the formation of the phenazine core structure, which involves the oxidative condensation of two molecules of the diamine or related derivatives. chemicalbook.com

Applications of 4 Bromobenzene 1,2 Diamine in Advanced Chemical Fields

Medicinal Chemistry

Derivatives of this compound are of significant interest in medicinal chemistry. They serve as scaffolds for the development of various therapeutic agents. For example, some derivatives have been investigated for their potential as anticancer agents. Research has also explored its use in synthesizing compounds with tuberculostatic activity, inhibiting the growth of Mycobacterium tuberculosis. cymitquimica.com Additionally, derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Salophene derivatives synthesized from 4-bromobenzene-1,2-diamine and their metal complexes have also been studied for their antimicrobial properties. unn.edu.ng

Materials Science

In materials science, derivatives of this compound are used to create novel materials with specific electronic and optical properties. As mentioned earlier, fluorescent dipolar quinoxaline derivatives show potential as emissive and electron-transport materials. chemicalbook.comsigmaaldrich.com Furthermore, multi-substituted dibenzo[a,c]phenazine derivatives synthesized from this compound are being investigated as solution-processable thermally activated delayed fluorescence (TADF) materials for use in organic light-emitting diodes (OLEDs). sci-hub.se

Analytical Chemistry

In analytical chemistry, this compound and its derivatives have found use as reagents and probes. It has been described as a dye used in diagnostic procedures to detect amide groups. cymitquimica.com The reaction of 4-bromo-1,2-diaminobenzene with methyl ethyl sulfide (B99878) can produce a luminescent probe for detecting hydrogen bonds. cymitquimica.com

Environmental and Safety Considerations in 4 Bromobenzene 1,2 Diamine Research

Structural Analogs

The most direct structural analog is the parent compound, o-phenylenediamine (B120857) , which lacks the bromine substituent. chemicalbook.com Other analogs include isomers such as 4-Bromobenzene-1,3-diamine and other halogenated or substituted o-phenylenediamines. asrjetsjournal.org The presence and position of these different substituents significantly alter the chemical reactivity and properties of the molecule.

Derivatives

The most significant derivatives are the heterocyclic compounds synthesized from it. Quinoxalines and benzimidazoles are two major classes of derivatives. chemicalbook.com These derivatives are not end-products themselves but are often core structures in larger, more complex molecules designed for specific applications in medicine and materials science. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 4-bromobenzene-1,2-diamine in organic chemistry?

  • Answer : this compound is a key intermediate for synthesizing benzimidazoles and quinoxalines, which are pivotal in pharmaceuticals, agrochemicals, and materials science. For example, it reacts with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions to form benzimidazole cores via cyclocondensation . In advanced applications, it participates in palladium-catalyzed Suzuki cross-coupling reactions to construct fused aromatic systems for thermally activated delayed fluorescence (TADF) materials in OLEDs .

Q. What safety precautions are critical when handling this compound?

  • Answer : The compound is classified as harmful (H301, H315, H317, H319) and requires strict handling protocols:

  • PPE : Gloves, lab coat, and eye protection.
  • Storage : Keep sealed in a dry, dark environment at room temperature to prevent degradation .
  • First Aid : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

Q. How can researchers purify this compound after synthesis?

  • Answer : Common purification methods include:

  • Flash Chromatography : Use silica gel with gradients of ethyl acetate/cyclohexane to isolate derivatives like benzotriazoles .
  • Recrystallization : Employ ethanol or toluene for high-purity crystalline products .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Answer : The bromine atom acts as a directing group and facilitates Suzuki-Miyaura cross-coupling reactions. For instance, in TADF material synthesis, bromine enables selective coupling with boronic acids (e.g., 4-(diphenylamino)phenyl boronic acid) to form dibenzo[a,c]phenazine derivatives. Theoretical calculations (DFT) confirm enhanced charge-transfer properties in these systems .

Q. What analytical techniques are essential for characterizing derivatives of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR verifies regioselectivity in cyclization products (e.g., benzotriazoles or quinoxalines) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming structures like 7-bromo-2-(4-chlorophenyl)-quinoxaline .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights of complex intermediates .

Q. How can reaction conditions be optimized for cyclization of this compound to benzotriazoles?

  • Answer :

  • Solvent System : Use acetic acid with sonication (30–60 min) to accelerate cyclization with NaNO₂ .
  • Workup : Extract with ethyl acetate, wash with Na₂CO₃ to neutralize acids, and dry with Na₂SO₄ before chromatography .

Q. What contradictions exist in reported synthetic methods for quinoxaline derivatives using this compound?

  • Answer : Variations in catalyst systems (e.g., DABCO vs. Pd(PPh₃)₄) and solvents (THF vs. 1,4-dioxane) impact yields and regioselectivity. For example, DABCO in THF achieves 65–75% yield for Erdafitinib intermediates, while Pd-catalyzed methods prioritize electronic tuning for OLED materials .

Methodological Case Studies

Case Study: Synthesis of a TADF Luminophore

  • Procedure :

React this compound with 4-(diphenylamino)phenyl boronic acid via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, 85°C).

Condense the product with 3-bromophenanthrene-9,10-dione in acetic acid (120°C) to form a dibenzo[a,c]phenazine core.

Characterize using ¹H NMR and cyclic voltammetry to confirm TADF properties .

Case Study: Radiolabeling for Amyloid-β Probes

  • Procedure :

Cyclize this compound with p-dimethylaminobenzaldehyde to form a benzimidazole intermediate.

Introduce ¹²⁵I via electrophilic substitution.

Validate binding affinity (Ki = 9.8 nM for Aβ aggregates) and biodistribution in murine models .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.